molecular formula C9H19NO2 B12296467 Diethyl-D-valine

Diethyl-D-valine

Cat. No.: B12296467
M. Wt: 173.25 g/mol
InChI Key: XUWHRJBRJWTAPR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl-D-valine is a derivative of D-valine, an important organic chiral source with extensive industrial applications. D-valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-D-valine can be achieved through several methods. One common approach is the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are favored due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.

Industrial Production Methods

Industrial production of this compound often involves microbial preparation due to its efficiency and environmental benefits. This method yields D-valine with high optical purity and productivity . The process involves the use of specific microorganisms that can selectively produce D-valine from various starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl-D-valine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Diethyl-D-valine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in amino acid metabolism, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl-D-valine include:

Uniqueness

This compound is unique due to its specific chiral properties and its ability to be selectively produced through microbial methods. This makes it a valuable compound for various industrial and research applications, particularly in the synthesis of chiral compounds and the study of amino acid metabolism.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(2R)-2-(diethylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1

InChI Key

XUWHRJBRJWTAPR-MRVPVSSYSA-N

Isomeric SMILES

CCN(CC)[C@H](C(C)C)C(=O)O

Canonical SMILES

CCN(CC)C(C(C)C)C(=O)O

Origin of Product

United States

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